molecular formula C10H6N4O5S B8747306 3-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide CAS No. 64724-88-5

3-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide

Cat. No.: B8747306
CAS No.: 64724-88-5
M. Wt: 294.25 g/mol
InChI Key: QFPGKQYYQDTOFV-UHFFFAOYSA-N
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Description

3-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a chemical compound with the molecular formula C10H6N4O4S It is characterized by the presence of a benzamide group substituted with nitro and thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide typically involves the nitration of benzamide followed by the introduction of the thiazolyl group. One common method involves the reaction of 3-nitrobenzoyl chloride with 5-nitro-2-thiazolamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

    Oxidation: The thiazolyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol solvent.

    Substitution: Nucleophiles such as amines or thiols, organic solvents like dimethylformamide (DMF), elevated temperatures.

    Oxidation: Hydrogen peroxide, acetic acid, room temperature.

Major Products Formed

    Reduction: 3-amino-N-(5-amino-2-thiazolyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of the thiazolyl group.

Scientific Research Applications

3-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial properties. It has shown activity against certain bacterial and fungal strains.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent. Studies have shown that it can inhibit the growth of certain cancer cell lines.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide involves its interaction with molecular targets in cells. The compound is believed to exert its effects by:

    Inhibiting Enzymes: It can inhibit enzymes involved in cellular processes, such as DNA replication and protein synthesis.

    Disrupting Cell Membranes: The compound can interact with cell membranes, leading to increased permeability and cell death.

    Inducing Apoptosis: It can trigger programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

3-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide can be compared with other similar compounds, such as:

    Nitazoxanide: A thiazolide compound with antiparasitic activity. It shares a similar thiazolyl group but has different substituents on the benzamide moiety.

    Niclosamide: An anthelmintic drug with a similar benzamide structure but different functional groups.

    Metronidazole: A nitroimidazole antibiotic with a similar nitro group but different overall structure.

The uniqueness of this compound lies in its specific combination of nitro and thiazolyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

64724-88-5

Molecular Formula

C10H6N4O5S

Molecular Weight

294.25 g/mol

IUPAC Name

3-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C10H6N4O5S/c15-9(6-2-1-3-7(4-6)13(16)17)12-10-11-5-8(20-10)14(18)19/h1-5H,(H,11,12,15)

InChI Key

QFPGKQYYQDTOFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC=C(S2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

By following the procedure of the first part of Example 1, but using m-nitrobenzoyl chloride (27.8 g), 2-amino-5-nitrothiazole (21.8 g) and pyridine (100 ml), there was obtained 3-nitro-N-(5-nitro-2-thiazolyl)benzamide, m.pt 200°-201°, after recrystallisation from acetic acid.
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
21.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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